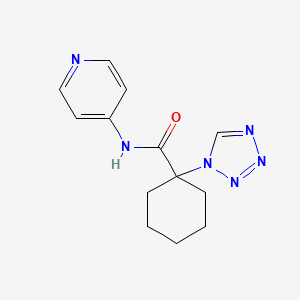

N-(pyridin-4-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

Description

Properties

IUPAC Name |

N-pyridin-4-yl-1-(tetrazol-1-yl)cyclohexane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N6O/c20-12(16-11-4-8-14-9-5-11)13(6-2-1-3-7-13)19-10-15-17-18-19/h4-5,8-10H,1-3,6-7H2,(H,14,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMUGDNRLMUDOGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C(=O)NC2=CC=NC=C2)N3C=NN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-4-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Tetrazole Ring: Starting with a suitable nitrile precursor, the tetrazole ring can be formed through a [2+3] cycloaddition reaction with sodium azide under acidic conditions.

Cyclohexane Carboxamide Formation: The cyclohexane carboxamide group can be introduced via an amide coupling reaction using cyclohexanecarboxylic acid and an appropriate amine.

Pyridine Ring Introduction: The pyridine ring can be attached through a nucleophilic substitution reaction, where the tetrazole-containing intermediate reacts with a pyridine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

Catalysis: Using catalysts to enhance reaction rates and selectivity.

Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Scalability: Adapting the reaction conditions to large-scale production while maintaining safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-4-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution using sodium azide in dimethylformamide.

Major Products Formed

Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

Reduction: Formation of reduced derivatives such as amines or alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Structure and Composition

The compound's molecular formula is , with a molecular weight of approximately 276.31 g/mol. It features a cyclohexane ring, a pyridine moiety, and a tetrazole group, which contribute to its biological activity and interaction with various biological targets.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been evaluated against various cancer cell lines, demonstrating significant cytotoxicity. In one study, the compound exhibited selective toxicity against breast cancer cell lines (MCF-7, T47-D, MDA-MB231) while showing minimal toxicity to normal cells (NIH-3T3) . This selectivity is critical for developing targeted cancer therapies.

Antifungal Properties

The compound has also been explored for its antifungal activities. In vitro assays have shown that derivatives of similar structures exhibit moderate antifungal effects against pathogens such as Gibberella zeae and Fusarium oxysporum. These results suggest that N-(pyridin-4-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide could be a candidate for developing new antifungal agents .

Neuropharmacological Applications

Research indicates that compounds containing pyridine and tetrazole moieties can interact with metabotropic glutamate receptors, which are implicated in various neurological disorders. Investigating the binding affinity and functional activity of this compound at these receptors could lead to advancements in treating conditions like anxiety and depression .

Anti-inflammatory Effects

The compound's structural components suggest potential anti-inflammatory properties. Non-steroidal anti-inflammatory drugs (NSAIDs) often target similar pathways as those potentially influenced by this compound. Further studies could elucidate its mechanism of action in inflammatory processes .

Table 1: Summary of Biological Activities

Detailed Findings

In the anticancer studies, the compound was tested using the MTT assay, which assesses cell viability based on mitochondrial activity. The results indicated that this compound had IC50 values indicating effective growth inhibition compared to established chemotherapeutics like paclitaxel.

In antifungal assays, concentrations were varied to determine the minimum inhibitory concentration (MIC). The compound showed promising results against Fusarium oxysporum, suggesting further exploration could lead to effective agricultural fungicides.

Mechanism of Action

The mechanism of action of N-(pyridin-4-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table compares N-(pyridin-4-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide with structurally related compounds, emphasizing substituent-driven variations:

| Compound Name | Substituent on Amide Nitrogen | Molecular Weight (g/mol) | Key Structural Features | Unique Properties |

|---|---|---|---|---|

| This compound | Pyridin-4-yl | ~301.34 (estimated) | Pyridine ring, tetrazole, cyclohexane | Balanced hydrophobicity; potential for dual hydrogen bonding |

| N-(4-bromo-2-fluorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide | 4-Bromo-2-fluorophenyl | ~412.2 (estimated) | Halogenated aryl group | Increased lipophilicity; enhanced metabolic stability |

| N-(3,4,5-trifluorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide | 3,4,5-Trifluorophenyl | ~368.3 (estimated) | Fluorine-rich aryl group | High electronegativity; improved membrane permeability |

| N-(2,5-dimethoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide | 2,5-Dimethoxyphenyl | ~357.4 | Methoxy groups | Enhanced solubility in polar solvents; potential for π-π stacking |

| N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide | 5-Benzyl-1,3,4-thiadiazol-2-yl | ~369.4 | Thiadiazole and benzyl groups | Dual heterocyclic system; possible kinase inhibition |

Key Observations :

- Halogenation (e.g., bromo, fluoro) increases lipophilicity and metabolic stability but may reduce aqueous solubility .

- Methoxy groups improve solubility and enable interactions with aromatic residues in target proteins .

- Pyridine substituents (as in the target compound) balance hydrophobicity and hydrogen-bonding capacity, making them versatile for receptor binding .

Physicochemical and Pharmacokinetic Profiles

- Hydrophobicity : Measured logP values for analogs range from 1.5 (pyridine derivative) to 3.2 (bromo-fluoro derivative), indicating substituent-dependent partitioning .

- Stability : Tetrazole-containing compounds are generally stable under acidic conditions but may degrade in strong bases .

Biological Activity

N-(pyridin-4-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a pyridine ring, a tetrazole moiety, and a cyclohexanecarboxamide structure. This unique combination contributes to its biological activity, particularly in modulating various receptor pathways.

The biological activity of this compound is primarily linked to its interaction with specific molecular targets. Studies have shown that it exhibits significant activity as an inhibitor of phosphodiesterases (PDEs), particularly PDE3A and PDE3B. The inhibition of these enzymes leads to increased intracellular cyclic AMP (cAMP) levels, which is crucial for various physiological processes.

Inhibition of PDE3A and PDE3B

Research indicates that derivatives of tetrazole compounds, including this compound, demonstrate potent inhibitory activity against PDE3A with IC50 values ranging from 0.24 μM to 16.42 μM. This inhibition has been associated with enhanced cardiotonic effects, making these compounds potential candidates for treating heart failure and other cardiovascular conditions .

Table 1: Biological Activity Summary

| Activity Type | Target | IC50 Value (μM) | Reference |

|---|---|---|---|

| PDE3A Inhibition | Phosphodiesterase 3A | 0.24 - 16.42 | |

| PDE3B Inhibition | Phosphodiesterase 3B | 2.34 - 28.02 |

Case Studies

Case Study 1: Cardiotonic Activity Evaluation

In a study evaluating the cardiotonic effects of related compounds, this compound was tested in vitro on isolated cardiac tissues. The results demonstrated that the compound significantly enhanced contractile force and heart rate, comparable to established cardiotonic agents such as Vesnarinone .

Case Study 2: Anti-inflammatory Potential

Another investigation focused on the anti-inflammatory properties of the compound. It was found that this compound inhibited pro-inflammatory cytokine production in activated macrophages, suggesting its potential use in treating inflammatory diseases .

Q & A

Basic: What are the key considerations for optimizing the synthesis of N-(pyridin-4-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide to improve yield and purity?

Methodological Answer:

- Reaction Conditions : Use copper(I) bromide as a catalyst in dimethyl sulfoxide (DMSO) to enhance coupling efficiency between pyridinyl and tetrazole moieties .

- Purification : Employ column chromatography with gradients of ethyl acetate/hexane (0–100%) to isolate the target compound .

- Multi-Step Optimization : Monitor intermediates via TLC and adjust reaction times (e.g., 48 hours at 35°C for cyclopropaneamine coupling) to minimize side products .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : Use and NMR to confirm substituent positions (e.g., pyridin-4-yl protons at δ 8.87 ppm and cyclohexane carboxamide carbons at ~175 ppm) .

- HRMS : Validate molecular weight (e.g., m/z 215 [M+H]) and isotopic patterns .

- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry, as demonstrated for analogous cyclohexanecarboxamide derivatives .

Advanced: How can researchers resolve contradictions in reported biological activity data between in vitro and in vivo studies for this compound?

Methodological Answer:

- Pharmacokinetic Profiling : Assess bioavailability and blood-brain barrier penetration using radiolabeled analogs (e.g., -WAY-100635 for serotonin receptor studies) .

- Metabolite Identification : Perform LC-MS on plasma samples from preclinical models to detect active/inactive metabolites influencing in vivo results .

- Tissue-Specific Analysis : Compare receptor density in target tissues (e.g., brain vs. peripheral organs) using PET/MRI co-registration .

Advanced: What computational strategies are recommended for predicting the binding affinity of this compound to serotonin receptors based on structural analogs?

Methodological Answer:

- Molecular Docking : Use serotonin 5-HT receptor crystal structures (PDB: 6WGT) to model interactions with the tetrazole and pyridinyl groups .

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on tetrazole) with binding data from analogs like 18F-FCWAY .

- Free Energy Perturbation (FEP) : Calculate ΔG binding differences between this compound and known agonists/antagonists .

Basic: How do structural modifications to the tetrazole ring or pyridinyl group affect the compound's physicochemical properties?

Methodological Answer:

- Tetrazole Modifications : Replacing tetrazole with carboxylic acid (e.g., 5-(4-carboxyphenyl)-tetrazole) increases solubility but reduces receptor selectivity .

- Pyridinyl Substituents : Adding methoxy groups (e.g., 2-methoxyphenyl in analogs) enhances lipophilicity and CNS penetration .

- Bioisosteric Replacement : Substitute tetrazole with triazole to improve metabolic stability while retaining hydrogen-bonding capacity .

Advanced: What experimental approaches are suitable for investigating the metabolic stability of this compound in preclinical models?

Methodological Answer:

- In Vitro Assays : Incubate with liver microsomes and quantify parent compound degradation via LC-MS/MS .

- Isotopic Labeling : Synthesize -labeled versions to track metabolite formation in urine and bile .

- CYP Inhibition Studies : Use fluorescent probes (e.g., P450-Glo™) to identify enzymes responsible for metabolism .

Basic: What are the critical parameters for designing stable formulations of this compound in aqueous solutions for biological assays?

Methodological Answer:

- pH Optimization : Maintain pH 6–7 with phosphate buffers to prevent hydrolysis of the tetrazole ring .

- Lyophilization : Prepare lyophilized powders with trehalose (5% w/v) to enhance shelf-life .

- Light Sensitivity : Store solutions in amber vials to avoid photodegradation of the pyridinyl moiety .

Advanced: How can structure-activity relationship (SAR) studies be systematically conducted to identify key functional groups responsible for 5-HT1A_{1A}1A receptor modulation?

Methodological Answer:

- Analog Library Synthesis : Prepare derivatives with systematic substitutions (e.g., halogenation of pyridine, alkylation of tetrazole) .

- Functional Assays : Measure cAMP inhibition in HEK-293 cells expressing human 5-HT receptors .

- Statistical Analysis : Apply multivariate regression to correlate substituent parameters (e.g., Hammett σ) with IC values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.